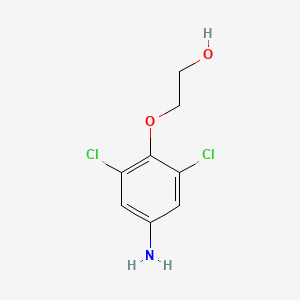
2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL is a chemical compound with the molecular formula C8H9Cl2NO2 and a molecular weight of 222.07 g/mol . This compound is characterized by the presence of an amino group, two chlorine atoms, and a phenoxyethanol moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL typically involves the reaction of 4-amino-2,6-dichlorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenoxyethanol derivatives .
科学研究应用
2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxyethanol moiety can interact with hydrophobic regions. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
4-Amino-2,6-dichlorophenol: Similar structure but lacks the ethan-1-OL moiety.
2,4-Dichlorophenoxyacetic acid: Contains a similar phenoxy group but has different functional groups.
Uniqueness
2-(4-Amino-2,6-dichlorophenoxy)ethan-1-OL is unique due to the presence of both amino and phenoxyethanol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .
属性
IUPAC Name |
2-(4-amino-2,6-dichlorophenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2/c9-6-3-5(11)4-7(10)8(6)13-2-1-12/h3-4,12H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOLDVKVFJOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCO)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
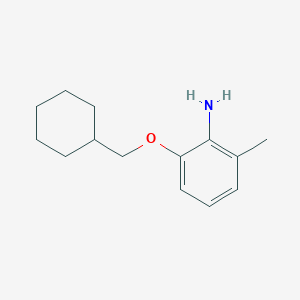
![3-amino-N-methyl-4-[(1-methylethyl)oxy]benzenesulfonamide](/img/structure/B7870215.png)
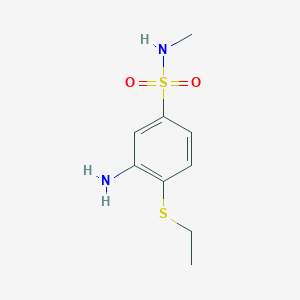
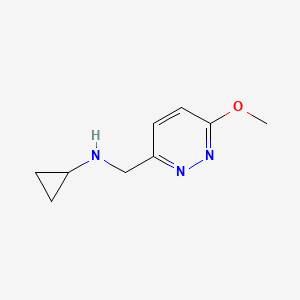
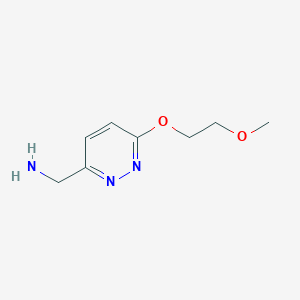
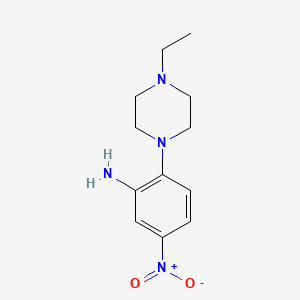
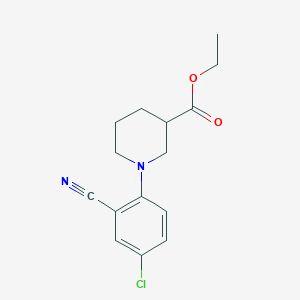
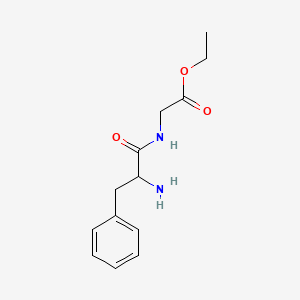
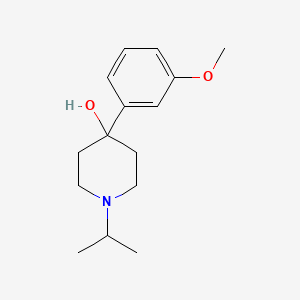
![Methyl 2-[(piperidin-4-yl)formamido]acetate](/img/structure/B7870245.png)
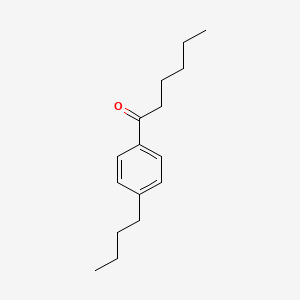
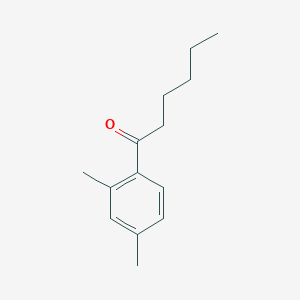
![3-Bromo-2-[(dimethylamino)methyl]aniline](/img/structure/B7870258.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine](/img/structure/B7870265.png)
